molecular formula C10H11ClF3NO B13056116 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13056116
M. Wt: 253.65 g/mol
InChI Key: NTQNPJYDNPLNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C10H11ClF3NO It is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves organic synthesis techniques. One common method includes the chlorination of trifluoromethylbenzyl alcohol to produce 1-chloro-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL, which is then reacted with an appropriate amine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The electron-withdrawing trifluoromethyl group and the chloro-substituted phenyl ring contribute to its reactivity. These groups help stabilize the compound and facilitate its binding to target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL can be compared to similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3

InChI Key

NTQNPJYDNPLNMR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

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